4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes both aminocarbothioyl and carbohydrazonoyl functional groups, as well as ethoxyphenyl and dichlorobenzoate moieties.
Preparation Methods
The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyphenyl 2,4-dichlorobenzoate with aminocarbothioyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Preliminary research suggests that it may have therapeutic potential due to its unique molecular structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The aminocarbothioyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
These compounds share some structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
477732-38-0 |
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Molecular Formula |
C17H15Cl2N3O3S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-2-24-15-7-10(9-21-22-17(20)26)3-6-14(15)25-16(23)12-5-4-11(18)8-13(12)19/h3-9H,2H2,1H3,(H3,20,22,26)/b21-9+ |
InChI Key |
AABVSYKHNFSGOL-ZVBGSRNCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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